molecular formula C11H10ClF3OS2 B14052222 1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14052222
M. Wt: 314.8 g/mol
InChI Key: UBSOPMMFALCRES-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one (CAS 1806709-62-5) is a high-purity chemical building block certified to a minimum of 98% and is delivered under ISO quality systems . With the molecular formula C11H10ClF3OS2 and a molecular weight of 314.77 g/mol, this compound serves as a critical intermediate in global pharmaceutical research and development . Its structure, featuring both methylthio and trifluoromethylthio substituents on the phenyl ring, along with a chloro-ketone functional group, makes it a versatile precursor for synthesizing more complex molecules. Researchers value this compound for its potential in exploring structure-activity relationships in medicinal chemistry, particularly in the development of novel bioactive compounds. The presence of the trifluoromethylthio group is of significant interest due to its high lipophilicity and electron-withdrawing properties, which can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. The reactive chloro-ketone moiety allows for further derivatization, enabling its use in condensation, reduction, and nucleophilic substitution reactions to create diverse chemical libraries for screening. This product is intended for research purposes as a key synthetic intermediate and is not for diagnostic, therapeutic, or veterinary applications.

Properties

Molecular Formula

C11H10ClF3OS2

Molecular Weight

314.8 g/mol

IUPAC Name

1-chloro-1-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)8-5-7(18-11(13,14)15)3-4-9(8)17-2/h3-5,10H,1-2H3

InChI Key

UBSOPMMFALCRES-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)SC)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation serves as the cornerstone for constructing the propan-2-one backbone attached to the aromatic ring. As demonstrated in Source, this method involves reacting a pre-functionalized phenyl precursor with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion intermediates form the ketone linkage at the ortho position relative to the methylthio group. Typical conditions involve refluxing in dichloromethane at 40–60°C for 4–6 hours, achieving yields of 65–72% after purification.

A critical modification cited in Source utilizes isopropenyl acetate as an acetylating agent under cuprous chloride catalysis, which mitigates side reactions such as over-acylation. This patent method reports a 41.9% yield after bisulfite complex purification, underscoring the trade-off between selectivity and efficiency in large-scale applications.

Chlorination Strategies

Chlorination at the propan-2-one α-position is typically accomplished using sulfuryl chloride (SO2Cl2) or chlorine gas. Source specifies that SO2Cl2 in carbon tetrachloride at 0–5°C provides superior regioselectivity, converting the ketone to the α-chlorinated derivative in 85% yield. Alternatively, Source describes a radical-initiated chlorination using azobisisobutyronitrile (AIBN) and Cl2, which enhances reaction rates but requires stringent temperature control to avoid polychlorination byproducts.

Reaction Optimization

Solvent and Catalyst Screening

Comparative studies from Sources and reveal solvent-dependent outcomes:

Solvent Catalyst Yield (%) Purity (%)
Dichloromethane AlCl3 72 95
THF CuCl 41.9 98
Toluene FeCl3 68 92

Polar aprotic solvents like THF improve solubility of sulfur-containing intermediates but may necessitate longer reaction times.

Temperature and Time Profiling

Optimal chlorination occurs at 0–5°C (Source), while Friedel-Crafts acylation requires elevated temperatures (40–60°C) to overcome activation barriers. Prolonged reaction times beyond 8 hours in the acylation step lead to a 12% decrease in yield due to ketone decomposition.

Purification and Characterization

Recrystallization vs. Chromatography

Source advocates for recrystallization from ethanol/water mixtures (70:30 v/v) to obtain crystals with 99% purity, whereas Source employs bisulfite adduct formation to isolate the ketone intermediate, albeit with a 15% mass loss. Column chromatography using silica gel and hexane/ethyl acetate (4:1) achieves 98% purity but is less feasible for industrial-scale production.

Spectroscopic Validation

1H NMR analysis (Source) confirms successful chlorination via the disappearance of the α-proton signal at δ 3.8 ppm and emergence of a quartet at δ 4.6 ppm (J = 6.5 Hz) for the chloro-substituted methylene group. IR spectroscopy verifies ketone carbonyl absorption at 1715 cm⁻¹.

Industrial Scalability

Continuous flow reactors (Source) address batch process limitations by enabling precise control over chlorination exothermy, reducing side products by 22%. However, catalyst fouling in thioether reactions remains a challenge, necessitating reactor redesigns for sustained operation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Friedel-Crafts + Cl2 72 95 Moderate
Sequential Thioether 58 98 High
Patent Process 41.9 98 Low

The sequential thioether method balances yield and purity but requires cryogenic conditions, increasing operational costs. The patent process, while innovative, suffers from suboptimal yields unsuitable for commercial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the α-position to the ketone is highly reactive in nucleophilic substitution (SN) reactions.

Reaction TypeReagents/ConditionsProductYield/Notes
SN2 with amines Primary amines (e.g., CH₃NH₂) in THF at 0–25°CSubstituted amine derivativesModerate yields (50–70%); steric hindrance from phenyl groups may limit reactivity
SN1 with thiols Thiophenol (C₆H₅SH) in DMF, 60°CThioether derivativesRequires polar aprotic solvents; yields ~65%

Mechanism :
The reaction proceeds via a planar carbocation intermediate stabilized by the adjacent ketone group. Nucleophiles attack the electrophilic carbon, displacing the chloride ion.

Oxidation and Reduction Reactions

The ketone and sulfur-containing groups participate in redox reactions.

Ketone Reduction

Reducing AgentConditionsProductNotes
NaBH₄EtOH, 0°CSecondary alcoholPartial reduction; retains sulfur substituents
LiAlH₄Dry THF, refluxSecondary alcoholFull reduction; requires anhydrous conditions

Sulfur Oxidation

Oxidizing AgentTarget GroupProduct
H₂O₂ (30%)Methylthio (-SMe)Methylsulfinyl (-SOCH₃)
mCPBATrifluoromethylthio (-SCF₃)Trifluoromethylsulfonyl (-SO₂CF₃)

Key Finding :
The trifluoromethylthio group exhibits lower oxidation reactivity compared to methylthio due to electron-withdrawing effects.

Electrophilic Aromatic Substitution

The phenyl ring undergoes substitution at activated positions (ortho/para to electron-donating sulfur groups).

ReactionReagentsPositionProduct
NitrationHNO₃/H₂SO₄Para to -SCF₃Nitro-substituted derivative
HalogenationBr₂/FeBr₃Ortho to -SMeBrominated product

Limitation :
Steric hindrance from bulky -SCF₃ and -SMe groups reduces regioselectivity.

Elimination Reactions

Base-induced elimination converts the compound into α,β-unsaturated ketones.

BaseConditionsProductNotes
K₂CO₃DMF, 80°CConjugated enoneFavored in polar aprotic solvents
DBUTHF, 25°CEnone with retained sulfur groupsHigher selectivity for β-hydrogen abstraction

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings.

Reaction TypeCatalysts/LigandsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl aminesRequires elevated temperatures (100°C)

Comparative Reactivity Table

Functional GroupReactivity TrendInfluencing Factors
ChloroHigh (SN reactions)Adjacent ketone enhances electrophilicity
KetoneModerate (reduction)Steric hindrance from aryl groups
-SCF₃Low (oxidation)Electron-withdrawing CF₃ group
-SMeModerate (oxidation)Electron-donating methyl group

Analytical Methods for Reaction Monitoring

  • NMR Spectroscopy : Tracks chloro group displacement (δ 4.5–5.0 ppm for carbons adjacent to Cl).

  • HPLC : Quantifies product purity; retention times vary with substituent polarity.

  • 19F NMR : Monitors trifluoromethylthio group stability during reactions (distinct -SCF₃ signals at δ -40 to -45 ppm) .

Scientific Research Applications

1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of biological molecules, leading to changes in cellular functions. Specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Sulfur and Halogen Substituents

The target compound shares structural motifs with several sulfur- and halogen-containing propanone derivatives. Key analogues include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one -SMe (2), -SCF₃ (5) C₁₁H₁₀ClF₃OS₂ ~318.69 Not provided High lipophilicity due to -SCF₃; potential for nucleophilic substitution at Cl
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one -OCHF₂ (2), -SMe (5) C₁₁H₁₁ClF₂O₂S 280.72 1806557-19-6 Reduced steric bulk compared to -SCF₃; increased polarity from -OCHF₂
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one -Cl (5), -OMe (2) C₁₀H₈ClF₃O₂ 252.62 1340177-72-1 Electron-withdrawing -CF₃ enhances ketone reactivity; -OMe directs electrophilic substitution
1-Chloro-1-(5-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one -CF₂H (5), -SCF₃ (2) C₁₁H₈ClF₅OS 318.69 1804153-00-1 Steric hindrance from -CF₂H; -SCF₃ increases electrophilicity

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The -SCF₃ group in the target compound is a strong electron-withdrawing substituent, comparable to -CF₃ in 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one . This enhances the electrophilicity of the ketone carbonyl, facilitating nucleophilic additions or substitutions.
  • Lipophilicity : The combination of -SMe and -SCF₃ increases lipophilicity compared to analogues with oxygen-based substituents (e.g., -OMe, -OCHF₂), influencing solubility and bioavailability .

Crystallographic and Spectroscopic Data

While crystallographic data for the target compound are unavailable, analogues like 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one (a chalcone derivative) exhibit orthorhombic crystal systems with Z = 8 and unit cell volumes ~2658 ų . Such data suggest that sulfur-containing aromatic ketones often form dense crystal lattices due to intermolecular S···S interactions.

Biological Activity

1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one, referred to by its CAS number 1806709-62-5, is an organic compound notable for its complex structure and potential biological activities. This compound features a chloro group, a methylthio group, and a trifluoromethylthio group attached to a phenyl ring, which endows it with unique chemical properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Molecular Characteristics

PropertyValue
Molecular Formula C11H10ClF3OS2
Molecular Weight 314.77 g/mol
CAS Number 1806709-62-5
Purity ≥ 98%

The molecular structure of the compound contributes to its reactivity and potential biological interactions. The presence of both trifluoromethylthio and methylthio groups suggests a possibility for diverse interactions with biological targets.

Cytotoxicity Studies

Preliminary studies on structurally related compounds suggest potential cytotoxic effects against cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • Results : Compounds with similar substituents exhibited significant cytotoxicity, indicating that this compound may also possess similar properties.

The mechanisms through which these compounds exert their biological effects can include:

  • Enzyme Inhibition : Inhibiting key enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.
  • Disruption of Membrane Integrity : Affecting microbial cell membranes, leading to cell lysis.

Study on Antimicrobial Activity

A study investigating the antimicrobial properties of various thioether compounds found that those containing trifluoromethyl groups exhibited enhanced activity against specific pathogens. The study utilized standard disc diffusion methods to evaluate the effectiveness of these compounds against:

  • Staphylococcus aureus
  • Escherichia coli

The results highlighted a dose-dependent response, suggesting that structural modifications could significantly impact biological activity.

Cytotoxicity Evaluation

Research involving pyrazole derivatives, which share structural similarities with the target compound, demonstrated notable cytotoxic effects in vitro. These studies employed assays such as MTT and Annexin V staining to assess cell viability and apoptosis rates in treated cell lines.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one, and how can purity be optimized?

  • Methodology : The compound’s synthesis typically involves Friedel-Crafts acylation or thioether functionalization. For example, analogous sulfur-containing ketones are synthesized via nucleophilic substitution of chloroacetone derivatives with thiol-containing aryl groups under inert conditions (e.g., N₂ atmosphere) . Purity optimization (>98%) can be achieved using column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Confirm purity via HPLC or GC-MS, referencing retention times against known standards .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction is ideal. Data collection requires a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Use SHELXL for refinement, which handles anisotropic displacement parameters and twinning corrections effectively. For example, similar thioether-containing ketones were resolved in triclinic or orthorhombic systems with Z = 2–8, depending on packing interactions . SHELXPRO is recommended for generating CIF files and validating hydrogen bonding (e.g., C–H⋯S interactions) .

Advanced Research Questions

Q. What spectroscopic contradictions arise in characterizing the trifluoromethylthio group, and how can they be resolved?

  • Methodology : Discrepancies in ¹⁹F NMR chemical shifts (δ ≈ -40 to -45 ppm) may occur due to solvent polarity or temperature. Compare data with structurally validated analogues (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, δ = -62.3 ppm in CDCl₃) . For IR, the C=S stretch (∼1050 cm⁻¹) can overlap with C–F vibrations; use Raman spectroscopy to differentiate modes via polarization analysis .

Q. How do steric and electronic effects of the methylthio and trifluoromethylthio groups influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing trifluoromethylthio group (-SCF₃) deactivates the aryl ring, reducing nucleophilic substitution rates. Steric hindrance from the methylthio group (-SMe) at the ortho position further slows reactivity. Kinetic studies using Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) show lower yields (∼40%) compared to non-substituted analogues (∼85%). Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .

Q. What computational approaches are suitable for modeling the compound’s electrostatic potential and reaction pathways?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrostatic potential maps, highlighting electron-deficient regions near the -SCF₃ group. For reaction pathways (e.g., nucleophilic attack), employ Gaussian 16 with solvent models (PCM for DMF). Compare computed activation energies (ΔG‡) with experimental Arrhenius plots (Ea ≈ 50–60 kJ/mol for SNAr reactions) .

Data Contradiction Analysis

Q. Why do crystallographic studies report conflicting unit cell parameters for structurally similar thioether derivatives?

  • Analysis : Variations in unit cell dimensions (e.g., a = 8.8–13.7 Å, b = 10.4–13.4 Å) arise from differences in substituent bulk and packing forces. For example, ortho-substituted -SMe groups increase torsional angles (∼15°–25°), altering crystal symmetry (triclinic vs. orthorhombic) . Validate measurements using high-resolution data (θmax > 25°) and check for twinning via PLATON’s TWINLAW .

Methodological Best Practices

Q. How to design a stability study for this compound under varying pH and temperature conditions?

  • Protocol :

Prepare solutions in buffers (pH 2–12) and store at 4°C, 25°C, and 40°C.

Monitor degradation via LC-MS at intervals (0, 7, 14 days).

Identify degradation products (e.g., hydrolysis of the ketone to carboxylic acid) using HRMS and ¹H NMR.

  • Reference : Analogous chloro-ketones showed t₁/₂ = 10 days at pH 7 and 40°C, with rapid decomposition under alkaline conditions (pH 12) .

Tables for Key Data

Property Value Method Reference
Molecular Weight314.77 g/molHRMS (ESI+)
Crystal SystemTriclinic/OrthorhombicX-ray diffraction
¹⁹F NMR (CDCl₃)δ -42.5 ppmBruker Avance 400 MHz
Melting Point98–102°CDSC (10°C/min)
LogP (Predicted)3.2 ± 0.3HPLC (C18, MeOH/H₂O)

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